molecular formula C23H21ClN4O2S B2914585 7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242932-94-0

7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2914585
CAS No.: 1242932-94-0
M. Wt: 452.96
InChI Key: RKQXVNKRXXRXFK-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242932-94-0) is a high-purity synthetic compound supplied for scientific research and development. It has a molecular formula of C23H21ClN4O2S and a molecular weight of 452.97 g/mol . This chemical features a thieno[3,2-d]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Heterocyclic compounds containing the thienopyrimidine moiety are of significant interest in scientific research due to their wide range of pronounced biological activities . Historically, such derivatives have been explored for their anti-inflammatory, antimicrobial, antiviral, and analgesic properties . Some thienopyrimidine analogs have also demonstrated promising antitumor activity and specific cytotoxicity against several leukemia cell lines in research settings, making them valuable scaffolds in oncological and pharmacological discovery programs . This product is intended for research and development purposes only by technically qualified personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)23-25-20-16(14-31-21(20)22(29)26-23)15-6-2-3-7-17(15)24/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQXVNKRXXRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy in various biological contexts.

Basic Information

  • Molecular Formula : C23H21ClN4O2S
  • Molecular Weight : 452.97 g/mol
  • CAS Number : 1242932-94-0

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological versatility. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy.
  • Receptors : It may modulate neurotransmitter receptors, contributing to its effects in neuropharmacology.

Anticancer Activity

Recent studies indicate that derivatives of thienopyrimidine exhibit promising anticancer properties. For instance:

  • In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (SK-BR-3) and colorectal carcinoma (HCT-116) at concentrations as low as 10 μM .
  • A study reported a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a 10 μM dose .

Other Biological Activities

The compound has also been evaluated for additional therapeutic properties:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in vitro.
  • Neuropharmacological Effects : Preliminary data suggest it may have anxiolytic properties due to its interaction with serotonin receptors.

Study 1: Anticancer Efficacy

In a comprehensive screening using the NCI-60 cell line panel, the compound was noted for its selective cytotoxicity. The findings suggested that structural modifications could enhance potency against specific tumor types .

Study 2: Mechanistic Insights

A detailed molecular docking study indicated that the compound binds effectively to the ATP-binding site of certain kinases, inhibiting their activity and leading to reduced cell proliferation in cancer models .

Study 3: Safety and Toxicology

Toxicological assessments revealed acceptable safety profiles at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI value of 86.28% against HOP-92
AntimicrobialActive against various bacterial strains
Anti-inflammatoryReduces inflammation markers
NeuropharmacologicalPotential anxiolytic effects

Table 2: Key Studies on Biological Activity

StudyFocus AreaKey Findings
NCI ScreeningAnticancer ActivitySelective cytotoxicity in multiple cancer lines
Molecular DockingMechanistic InsightsEffective binding to kinase ATP sites
Toxicology AssessmentSafety ProfileAcceptable safety at therapeutic doses

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights structural analogs with modifications at positions 2 and 7, along with their physicochemical properties:

Compound Name Substituent (Position 2) Substituent (Position 7) Molecular Weight Key Features
Target Compound 4-(2-Methoxyphenyl)piperazinyl 2-Chlorophenyl 436.96* Ortho-chloro and methoxy groups enhance lipophilicity and receptor binding.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one 4-(3-Chlorophenyl)piperazinyl 3-Methylphenyl 436.96 Meta-substitution reduces steric hindrance compared to ortho-chloro.
2-(4-(2-Chlorophenyl)piperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one 4-(2-Chlorophenyl)piperazinyl 4-Methoxyphenyl N/A Para-methoxy group increases solubility but may reduce membrane permeability.
2-[4-(2-Chlorophenyl)-1-piperazinyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(1H)-one 4-(2-Chlorophenyl)piperazinyl 2-Methylphenyl 436.96 Methyl group at position 7 offers minimal electronic effects.
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives Isopropylamino Varied (e.g., 4-aminophenyl) ~315–400 Smaller substituents at position 2 favor PDE7 inhibition (IC₅₀ < 100 nM).

*Calculated based on molecular formula C₂₃H₂₁ClN₄OS.

Key Observations:
  • Piperazine vs.
  • Substituent Position : Ortho-substituted phenyl groups (e.g., 2-chlorophenyl) introduce steric effects that may hinder receptor binding but improve metabolic stability .

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